1-(4-(Benzyloxy)-2-bromophenyl)ethan-1-one
Description
1-(4-(Benzyloxy)-2-bromophenyl)ethan-1-one is an aromatic ketone with a benzyloxy group at the 4-position and a bromine atom at the 2-position of the phenyl ring. Its molecular formula is C₁₅H₁₃BrO₂, and it serves as a versatile intermediate in organic synthesis and pharmaceutical research. The benzyloxy group enhances lipophilicity and may participate in hydrogen bonding, while the bromine atom introduces steric and electronic effects that influence reactivity .
Properties
Molecular Formula |
C15H13BrO2 |
|---|---|
Molecular Weight |
305.17 g/mol |
IUPAC Name |
1-(2-bromo-4-phenylmethoxyphenyl)ethanone |
InChI |
InChI=1S/C15H13BrO2/c1-11(17)14-8-7-13(9-15(14)16)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 |
InChI Key |
IHIKLBBZQHRUMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)OCC2=CC=CC=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Benzyloxy)-2-bromophenyl)ethan-1-one typically involves the bromination of 4-benzyloxyacetophenone. The process can be carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-(4-(Benzyloxy)-2-bromophenyl)ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The ethanone group can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base such as sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of substituted phenyl ethanones.
Oxidation: Formation of benzyloxybenzoic acids.
Reduction: Formation of benzyloxyphenylethanols.
Scientific Research Applications
Synthetic Chemistry
1-(4-(Benzyloxy)-2-bromophenyl)ethan-1-one serves as an important intermediate in organic synthesis. It can be utilized in the formation of more complex molecules through various reactions, including:
- Nucleophilic Substitution : The bromine atom can be replaced with nucleophiles, allowing for the introduction of diverse functional groups.
- Coupling Reactions : It can participate in coupling reactions to form biaryl compounds, which are significant in materials science and pharmaceuticals.
Biological Applications
The compound has shown promise in several biological contexts:
- Inhibition of Enzymes : Research indicates that derivatives of this compound exhibit inhibitory activity against monoamine oxidases (MAOs), particularly MAO-B. This property suggests potential applications in treating neurodegenerative diseases such as Parkinson's disease by increasing neurotransmitter levels (dopamine and serotonin) in the brain .
- Antioxidant Activity : Compounds similar to this compound demonstrate significant antioxidant properties, which are crucial for combating oxidative stress-related diseases.
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various bacterial strains, making it a candidate for further investigation as a potential antimicrobial agent.
Case Study 1: MAO Inhibition
A study conducted on benzyloxy-substituted chalcones indicated that they inhibit human monoamine oxidase B more effectively than MAO-A. This finding suggests that this compound could be developed into a therapeutic agent for neurodegenerative disorders by modulating neurotransmitter levels.
Case Study 2: Antioxidant Activity Assessment
In vitro assays demonstrated that compounds related to this compound exhibit significant free radical scavenging activity. These results highlight the potential of this compound as a therapeutic agent in oxidative stress-related diseases.
Case Study 3: Antimicrobial Testing
Initial screening against various bacterial strains revealed that derivatives of this compound possess varying degrees of antibacterial activity. These findings warrant further exploration into their mechanisms and efficacy as antimicrobial agents.
Mechanism of Action
The mechanism of action of 1-(4-(Benzyloxy)-2-bromophenyl)ethan-1-one involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The benzyloxy group enhances its binding affinity to the target, while the bromine atom can participate in halogen bonding, further stabilizing the interaction .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Key Findings:
Substituent Position Effects: Bromine at the 2-position (as in the target compound) increases electrophilicity at the carbonyl group compared to analogs with bromine at the 4-position (e.g., 1-(4-bromophenyl)ethanone). This enhances reactivity in nucleophilic aromatic substitution . Benzyloxy vs. Methoxy: The benzyloxy group in the target compound provides better steric protection and lipophilicity than methoxy, making it more suitable for membrane permeability in drug candidates .
Halogenation Patterns: Bromine vs. iodine: Iodinated analogs (e.g., 1-(3-(Benzyloxy)-4-iodophenyl)ethanone) exhibit stronger halogen bonding but lower thermal stability compared to brominated derivatives . Chloro-bromo combinations (e.g., 1-(2-Bromo-4-chloro-5-methoxyphenyl)ethan-1-one) show enhanced pesticidal activity due to synergistic electronic effects .
Functional Group Synergy: The amino-benzyloxy combination in 1-[2-Amino-5-(benzyloxy)phenyl]ethan-1-one enables dual reactivity (nucleophilic and hydrogen bonding), which is absent in the target compound. This makes it more versatile in medicinal chemistry . Fluorine substitution (e.g., 2-(Benzyloxy)-1-(4-fluorophenyl)ethan-1-one) improves metabolic stability but reduces electrophilicity compared to bromine .
Biological Activity :
- The target compound’s bromine and benzyloxy groups are associated with kinase inhibition, whereas analogs with nitro groups (e.g., 1-(2-bromo-4-methyl-5-nitrophenyl)ethan-1-one) exhibit stronger antibacterial activity due to redox-active nitro functionality .
Biological Activity
1-(4-(Benzyloxy)-2-bromophenyl)ethan-1-one, also known as a benzyloxy-substituted ketone, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound's structure includes a bromine atom and a benzyloxy group, both of which contribute to its unique reactivity and biological properties. This article examines the biological activities associated with this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.
The chemical formula for this compound is C15H14BrO2. The presence of the bromine atom is significant as it can enhance the compound's reactivity and influence its interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives of benzyloxy-substituted phenols have shown effectiveness against various bacterial strains. A study reported that certain derivatives demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| This compound | S. aureus | 16 µg/mL |
Anti-inflammatory Properties
The anti-inflammatory potential of benzyloxy-substituted compounds has been explored in various studies. These compounds have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in the inflammatory response . The mechanism involves modulation of signaling pathways that regulate inflammation, making them promising candidates for treating inflammatory diseases.
Anticancer Activity
A significant area of research focuses on the anticancer properties of this compound and its derivatives. The compound has been evaluated for its ability to induce apoptosis in cancer cells. For example, studies have demonstrated that compounds with similar structures can inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG-2) .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 5.55 | Induction of apoptosis via ROS generation |
| HepG-2 | 35.58 | Cell cycle arrest |
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. The presence of the benzyloxy group enhances lipophilicity, which may improve cellular uptake and interaction with biological targets. Additionally, the bromine atom plays a critical role in enhancing the compound's reactivity towards specific enzymes or receptors involved in disease pathways .
Case Study 1: Antimicrobial Efficacy
A recent study synthesized several derivatives of benzyloxy-substituted phenols, including this compound, and evaluated their antimicrobial activity against clinical isolates. The results indicated that modifications to the benzyloxy group significantly impacted antimicrobial potency, with some derivatives exhibiting MIC values lower than standard antibiotics .
Case Study 2: Anticancer Mechanisms
Another investigation focused on the anticancer effects of this compound on HepG-2 cells. The study revealed that treatment with this compound led to increased reactive oxygen species (ROS) levels and subsequent activation of apoptotic pathways. This finding suggests that the compound could serve as a lead structure for developing novel anticancer agents .
Q & A
Basic Questions
Q. What are the typical synthetic routes for preparing 1-(4-(Benzyloxy)-2-bromophenyl)ethan-1-one in laboratory settings?
- Methodological Answer :
- Route 1 : Pd-catalyzed α-arylation of trimethylsilyl enolates with aryl bromides. For example, coupling 2,2-difluoro-1-(pyrrolidin-1-yl)-2-(trimethylsilyl)ethan-1-one with 1-(benzyloxy)-4-bromobenzene under optimized conditions (e.g., THF solvent, LiHMDS base) yields derivatives with high-resolution mass spectrometry (HRMS) confirmation .
- Route 2 : Condensation of hydroxyl aromatic ketone derivatives. A reported method involves heating 1-(4-(benzyloxy)-2-hydroxyphenyl)ethan-1-one with dimethylformamide dimethyl acetal (DMF-DMA) at 383 K, monitored by TLC. Purification via ethanol recrystallization ensures product purity .
- Key Considerations : Optimize reaction parameters (temperature, catalyst loading) and confirm intermediates via TLC.
Q. Which spectroscopic methods are most effective for characterizing the structure and purity of this compound?
- Methodological Answer :
- 1H/13C NMR : Confirms the ketone group (δ ~2.5 ppm for acetyl protons) and substituent positions. For example, 1H NMR of analogous compounds shows distinct aromatic proton splitting patterns (e.g., 1-(4-(benzyloxy)phenyl) derivatives) .
- HRMS : Validates molecular weight (e.g., [M+H]+ = 308.1068 for related brominated ketones) .
- X-ray Crystallography : Resolves structural ambiguities. Single-crystal studies of brominated analogs (e.g., 2-bromo-1-(4-methoxyphenyl)ethanone) achieve R factors <0.06, leveraging bromine’s heavy atom effect for phasing .
Q. What are the common chemical reactions and functional group transformations involving this compound?
- Methodological Answer :
- Reduction : Ketone reduction using NaBH4 or LiAlH4 yields secondary alcohols. For example, reduction of 1-(4-(benzyloxy)-2-hydroxyphenyl)ethan-1-one produces 1-(4-(benzyloxy)-2-hydroxyphenyl)ethanol .
- Electrophilic Substitution : Bromine at position 2 directs incoming electrophiles to para positions. For instance, nitration of analogous benzyloxy-substituted ketones occurs at the para position relative to the electron-donating benzyloxy group .
Advanced Research Questions
Q. How can researchers address challenges in crystallographic analysis caused by the bromine atom in this compound?
- Methodological Answer :
- Heavy Atom Effect : Bromine’s high electron density aids phasing but may cause absorption errors. Use SHELX software (e.g., SHELXL for refinement) to correct for anisotropic displacement parameters .
- Data Collection : Employ low-temperature (e.g., 101 K) data collection to minimize thermal motion artifacts, as demonstrated in 13C NMR studies of similar compounds .
- Validation : Cross-validate crystallographic data with NMR and HRMS to resolve ambiguities in bond lengths/angles .
Q. What methodologies are recommended for analyzing discrepancies in reaction yields during Pd-catalyzed coupling reactions?
- Methodological Answer :
- Parameter Optimization : Vary catalyst (e.g., Pd(OAc)2 vs. PdCl2), ligand (e.g., XPhos), and solvent (THF vs. DMF). For example, coupling yields for 2-(4-(benzyloxy)phenyl) derivatives range from 58% to 59% depending on ligand choice .
- Byproduct Analysis : Use LC-MS to identify side products (e.g., debrominated species). Adjust stoichiometry of trimethylsilyl enolates to suppress undesired pathways .
- Kinetic Studies : Monitor reaction progress via in situ IR to identify rate-limiting steps .
Q. How does the benzyloxy group influence the regioselectivity of electrophilic substitution reactions on the aromatic ring?
- Methodological Answer :
- Directing Effects : The benzyloxy group (electron-donating) directs electrophiles to the para position relative to itself. However, steric hindrance from the bromine at position 2 can shift selectivity. For example, nitration of this compound primarily occurs at position 5 (para to benzyloxy) .
- Competitive Analysis : Compare reactivity with non-brominated analogs (e.g., 1-(4-benzyloxyphenyl)ethanone) to isolate steric vs. electronic effects. Computational modeling (DFT) can predict substitution patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
